13C NMR of 3-Iodo-5-nitropyridine
13C NMR of 3-Iodo-5-nitropyridine
An In-Depth Technical Guide to the ¹³C NMR of 3-Iodo-5-nitropyridine
Introduction
3-Iodo-5-nitropyridine is a key heterocyclic building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials. Its utility often stems from its capacity for further functionalization, such as in cross-coupling reactions. For researchers in drug development and materials science, unambiguous structural confirmation is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct, high-resolution insight into the carbon skeleton of a molecule.
This guide offers a comprehensive analysis of the ¹³C NMR spectrum of 3-iodo-5-nitropyridine. As experimental spectra for this specific compound are not widely published, we will build a detailed theoretical prediction grounded in fundamental principles and data from analogous structures. We will dissect the influence of the iodo and nitro substituents on the pyridine ring, anticipate potential spectral complexities such as quadrupolar broadening, and outline a robust, self-validating experimental workflow for empirical verification and unambiguous signal assignment using advanced NMR techniques.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
The chemical shift of each carbon atom in 3-iodo-5-nitropyridine is a product of the foundational pyridine scaffold, perturbed by the electronic effects of the iodo and nitro substituents.
The Unsubstituted Pyridine Core
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic nature establishes the baseline chemical shifts for the carbon atoms. In a typical deuterated solvent like chloroform (CDCl₃), the approximate chemical shifts for pyridine are:
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C-2 / C-6: ~150 ppm
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C-3 / C-5: ~124 ppm
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C-4: ~136 ppm
The carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded and resonate furthest downfield.[1]
Substituent Effects (SCS) on the Pyridine Ring
The chemical shifts in 3-iodo-5-nitropyridine are modulated by the electron-withdrawing and donating properties of the iodo and nitro groups. The overall effect is a combination of inductive and resonance (mesomeric) effects.
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5-Nitro Group: The nitro group is a powerful electron-withdrawing group through both induction (-I) and resonance (-M). It strongly deshields the carbons at the ortho (C-4, C-6) and para (C-2) positions, causing their signals to shift significantly downfield. The carbon to which it is attached (C-5, the ipso-carbon) is also strongly deshielded.
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3-Iodo Group: Halogens exert opposing electronic effects. Iodine is electron-withdrawing through induction (-I) but electron-donating through resonance (+M). For halogens, the inductive effect typically dominates, leading to a net deshielding of adjacent carbons.[2][3] However, iodine also exhibits a "heavy atom effect," which can induce an upfield (shielding) shift on the directly attached carbon (C-3).[4]
Predicted Chemical Shifts for 3-Iodo-5-nitropyridine
By applying these principles and referencing substituent effect data for substituted pyridines and benzenes, we can predict the approximate chemical shifts.[5][6][7] The molecule has five distinct carbon environments, and thus five signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Carbon Atom | Predicted δ (ppm) | Rationale for Prediction |
| C-2 | 152 - 156 | Starts at ~150 ppm (pyridine C-2). Shifted downfield by the para-nitro group. Minimal effect from the meta-iodo group. |
| C-3 | 95 - 105 | Starts at ~124 ppm (pyridine C-3). The directly attached iodine causes a significant upfield shift due to the heavy atom effect.[4] This is the most shielded carbon. |
| C-4 | 140 - 145 | Starts at ~136 ppm (pyridine C-4). Shifted downfield by the ortho-nitro group and the ortho-iodo group. |
| C-5 | 158 - 165 | Starts at ~124 ppm (pyridine C-5). Strongly deshielded by the directly attached, powerfully electron-withdrawing nitro group. Expected to be the most downfield quaternary carbon. |
| C-6 | 147 - 151 | Starts at ~150 ppm (pyridine C-6). Shifted downfield by the ortho-nitro group. Minimal effect from the meta-iodo group. |
Anticipated Spectral Complexities
A standard ¹³C NMR spectrum of 3-iodo-5-nitropyridine is unlikely to display five sharp, equal-intensity lines. The presence of quadrupolar nuclei introduces predictable and informative complexities.
Quadrupolar Broadening Effects
Nuclei with a spin quantum number (I) greater than 1/2 possess a nuclear electric quadrupole moment. Both Iodine-127 (I = 5/2, 100% natural abundance) and Nitrogen-14 (I = 1, 99.6% natural abundance) are quadrupolar nuclei.[8][9] These nuclei interact with local electric field gradients, providing an efficient mechanism for rapid nuclear relaxation.
This rapid relaxation has a direct consequence on the NMR signals of nearby ¹³C nuclei: lifetime broadening . According to the uncertainty principle, a shorter excited-state lifetime leads to a broader range of possible energy transitions, resulting in a wider NMR signal.
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Effect on Directly Bonded Carbons: The signals for C-3 (bonded to iodine) and C-5 (bonded to the nitro group's nitrogen) are expected to be significantly broadened, appearing shorter and wider than the other signals.[10][11] The C-N bond's effect also extends to the pyridine ring nitrogen, which will broaden the adjacent C-2 and C-6 signals.
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Effect on Overall Spectrum: The result is a spectrum where the protonated carbons (C-4 and potentially C-2/C-6, though broadened) may appear sharper and more intense, while the quaternary carbons (C-3 and C-5) may be low-intensity, broad signals that could be difficult to distinguish from the baseline noise, especially with an insufficient number of scans.
Experimental Design for Unambiguous Assignment
A multi-step, self-validating approach is required to overcome the predicted challenges and ensure every carbon signal is correctly assigned.
Standard ¹³C NMR Acquisition Protocol
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Sample Preparation: Dissolve 20-50 mg of 3-iodo-5-nitropyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly alter chemical shifts; consistency is key.[12][13]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal sensitivity and dispersion.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
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Temperature: Maintain a constant temperature, typically 298 K.
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Relaxation Delay (d1): Set a longer relaxation delay (5-10 seconds) to allow the quaternary and broadened carbons to fully relax between pulses. This is critical for obtaining quantifiable signals for C-3 and C-5.
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Number of Scans (ns): Acquire a large number of scans (e.g., 1024 to 4096 or more) to build sufficient signal-to-noise for the low-intensity quaternary and broadened signals.
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Advanced NMR for Spectral Editing and Correlation
To confirm the predicted assignments, a suite of advanced experiments should be performed. These experiments differentiate carbons by their attached protons and establish through-bond connectivity.
The DEPT experiment is a crucial first step for sorting the carbon signals by their type (CH, CH₂, CH₃).[4]
-
DEPT-90: This experiment will selectively show only the signals corresponding to CH groups. In this molecule, it should reveal the signals for C-2, C-4, and C-6 .
-
DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For 3-iodo-5-nitropyridine, it will show the same positive peaks as the DEPT-90 spectrum, confirming the absence of CH₂ and CH₃ groups.
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Logic: By comparing the full ¹³C spectrum with the DEPT spectra, the signals that are present in the former but absent in the latter must belong to the quaternary carbons: C-3 and C-5 .
Two-dimensional correlation spectroscopy is the gold standard for definitive structural elucidation.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It will produce three cross-peaks, definitively linking the ¹H signals of H-2, H-4, and H-6 to the ¹³C signals of C-2, C-4, and C-6, respectively.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule as it reveals correlations between protons and carbons over two and three bonds. It is essential for assigning the quaternary carbons. Key expected correlations include:
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H-2 will show correlations to C-4 , C-6 , and crucially, the quaternary C-3 .
-
H-4 will show correlations to C-2 , C-6 , and the quaternary carbons C-3 and C-5 .
-
H-6 will show correlations to C-2 , C-4 , and the quaternary C-5 .
-
By systematically mapping these connections, every carbon atom can be assigned with the highest degree of confidence.
Visualization of Experimental Workflow and Connectivity
The logical flow of the experimental process and the key correlations used for assignment can be visualized to clarify the strategy.
Caption: Experimental workflow for the complete ¹³C NMR assignment of 3-iodo-5-nitropyridine.
Caption: Key 2- and 3-bond HMBC correlations for assigning quaternary carbons C-3 and C-5.
Conclusion
The ¹³C NMR spectrum of 3-iodo-5-nitropyridine presents a fascinating case study in structural elucidation. While a simple one-dimensional spectrum may initially appear complex due to the significant quadrupolar broadening effects from both iodine and nitrogen nuclei, a systematic and multi-faceted approach yields an unambiguous assignment. By combining foundational principles of substituent effects to generate a robust prediction, and then employing a suite of spectral editing (DEPT) and multi-dimensional correlation (HSQC, HMBC) experiments, a self-validating dataset can be constructed. This rigorous methodology not only confirms the identity of the compound but also provides a powerful illustration of how advanced NMR techniques can overcome inherent spectral challenges, a critical capability for researchers in medicinal and materials chemistry.
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